6-(Methoxymethyl)-1,3,5-triazine-2,4(1H,3H)-dione
Description
6-(Methoxymethyl)-1,3,5-triazine-2,4(1H,3H)-dione is a triazinedione derivative characterized by a methoxymethyl (-CH2OCH3) substituent at the 6-position of the heterocyclic core. The triazinedione scaffold is notable for its planar structure and hydrogen-bonding capabilities, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C5H7N3O3 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
6-(methoxymethyl)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C5H7N3O3/c1-11-2-3-6-4(9)8-5(10)7-3/h2H2,1H3,(H2,6,7,8,9,10) |
InChI Key |
DBYBEUMTDXYRRE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=O)NC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyanuric chloride with methanol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms in cyanuric chloride are replaced by methoxy groups. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of 6-(Methoxymethyl)-1,3,5-triazine-2,4(1H,3H)-dione follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxymethyl)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of various substituted triazine compounds depending on the nucleophile used.
Scientific Research Applications
6-(Methoxymethyl)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Methoxymethyl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing cellular processes and exhibiting potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-(Methoxymethyl)-1,3,5-triazine-2,4(1H,3H)-dione, highlighting substituents, physical properties, and applications:
Key Observations:
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups (e.g., -Cl) : Enhance electrophilicity at the 6-position, facilitating nucleophilic substitutions (e.g., displacement with amines or thiols) .
- Electron-Donating Groups (e.g., -OCH3, -CH3) : Reduce electrophilicity but improve solubility. The methoxymethyl group balances steric hindrance and polarity, making it suitable for coupling reactions .
Physical Properties: Melting Points: Aromatic substituents (e.g., meta-tolyloxy in ) result in higher melting points (~161°C) due to π-π stacking, whereas alkyl/ether groups may lower melting points by disrupting crystallinity. Solubility: Methoxymethyl and ethylthio derivatives show better organic solubility than polar analogs like amino or hydroxy substituents.
Applications :
- Pharmaceutical Intermediates : Ethylthio derivatives (e.g., compound 9 in ) are key to antiviral agents, while trifluoromethylpyridinyl analogs serve in anticancer drug synthesis .
- Material Science : Triazinediones with bulky substituents (e.g., benzyl groups) are explored as acylating reagents or catalysts .
Biological Activity
6-(Methoxymethyl)-1,3,5-triazine-2,4(1H,3H)-dione, also known by its CAS number 15998-06-8, is a compound that belongs to the triazine family. Its structure and derivatives have garnered attention due to their potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article provides an in-depth review of the biological activities associated with this compound, supported by relevant data tables and research findings.
The molecular formula for 6-(Methoxymethyl)-1,3,5-triazine-2,4(1H,3H)-dione is C6H9N3O3, with a molecular weight of approximately 171.154 g/mol. The compound features a triazine ring structure that is pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C6H9N3O3 |
| Molecular Weight | 171.154 g/mol |
| CAS Number | 15998-06-8 |
Antibacterial Activity
Research has highlighted the antibacterial properties of various triazine derivatives. For instance, studies indicate that compounds similar to 6-(Methoxymethyl)-1,3,5-triazine-2,4(1H,3H)-dione exhibit significant activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often range between 40 to 50 µg/mL.
Example Study:
A comparative study demonstrated that a derivative of this compound showed inhibition zones comparable to standard antibiotics like ceftriaxone. The inhibition zones measured were as follows:
Anticancer Activity
The anticancer potential of triazine derivatives has been extensively studied. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study:
In one study involving MCF-7 cells treated with a triazine derivative:
- LDH enzyme activity increased significantly from control levels (85.35 ± 4.2 U/L) to treated levels (521.77 ± 30.8 U/L), indicating cytotoxic effects.
- Cell cycle analysis revealed an accumulation of cells in the S phase, suggesting that the compound effectively halted cell proliferation and induced apoptosis .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and neurodegenerative disorders. Triazine derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings:
In a controlled study:
- Compounds derived from triazines exhibited up to 89% inhibition of IL-6 at a concentration of 10 µg/mL.
- Comparatively, traditional anti-inflammatory agents like dexamethasone showed lower efficacy .
The biological activities of 6-(Methoxymethyl)-1,3,5-triazine-2,4(1H,3H)-dione are attributed to its ability to interact with various biological targets:
- Antibacterial Activity : Likely involves disruption of bacterial cell wall synthesis or function.
- Anticancer Activity : Induces apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Activity : Inhibits signaling pathways associated with inflammation (e.g., NF-kB pathway).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
